5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyrrolidin-3-yl group and at the 5-position with a 3-fluorophenyl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in drug design, particularly in targeting enzymes and receptors .
This compound is cataloged in commercial building block libraries (e.g., Enamine Ltd and CymitQuimica) as a hydrochloride salt, with molecular weight 280.41 (free base) and CAS RN 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride .
Properties
IUPAC Name |
5-(3-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYAKKNMLCLEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1405393-23-8
- Molecular Formula : C13H11F4N3O
- Molecular Weight : 301.24 g/mol
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Anticancer Activity :
- Various derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against different cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) .
- The mechanism often involves the inhibition of key enzymes and pathways related to tumor growth and survival, such as histone deacetylases (HDAC) and carbonic anhydrases .
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Antimicrobial Properties :
- The compound has demonstrated antibacterial and antifungal activities. In vitro studies indicated that certain analogs were effective against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of the compound, contributing to its antimicrobial efficacy .
Table 1: Summary of Biological Activities
Case Studies
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Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a promising therapeutic index for cancer treatment . -
Antimicrobial Testing :
In a comparative study, the antimicrobial efficacy of various oxadiazole derivatives was assessed against multiple bacterial strains. The results showed that modifications in the pyrrolidine ring significantly impacted the antibacterial potency, with some derivatives outperforming standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of a fluorophenyl group enhances the lipophilicity and bioavailability of these compounds, which is crucial for their therapeutic effectiveness .
Neuropharmacological Effects
The pyrrolidine moiety in this compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of disorders such as anxiety and depression. The unique interaction profile of this compound with specific receptors could lead to the development of novel anxiolytics or antidepressants .
Material Science
Polymer Synthesis
this compound can serve as a building block in the synthesis of advanced materials. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxadiazole derivatives into polymer chains can improve the overall performance of materials used in electronics and coatings .
Fluorescent Sensors
The compound's unique electronic properties make it suitable for use in the development of fluorescent sensors. By modifying its structure, researchers can create sensors that detect specific ions or molecules through fluorescence quenching or enhancement mechanisms. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Chemical Probes in Biological Studies
Biological Activity Investigation
Due to its structural characteristics, this compound can be utilized as a chemical probe to study biological pathways and mechanisms. The ability to selectively bind to certain proteins or enzymes allows researchers to dissect complex biological processes and identify potential therapeutic targets .
In Vivo Studies
Animal models are increasingly being used to evaluate the pharmacokinetics and pharmacodynamics of compounds like this compound. These studies help elucidate the compound's effects on various physiological systems and its potential side effects, thereby guiding future clinical applications .
Chemical Reactions Analysis
Chemical Reactivity
The oxadiazole ring system exhibits electrophilic character due to its conjugated heteroatoms. Key reactions include:
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Nucleophilic Substitution : The pyrrolidin-3-yl substituent can act as a leaving group under basic conditions (e.g., NaH, THF), enabling substitution with amines or alcohols .
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Electrophilic Substitution : Fluorine substitution (C-3) enhances the molecule’s lipophilicity and reactivity toward aromatic substitution (e.g., nitration or halogenation) .
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Enzyme Interactions : The compound demonstrates affinity for enzymes like EGFR and Src, as evidenced by molecular docking studies .
Thermal and Stability Analysis
Thermal studies reveal:
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Thermogravimetric Analysis (TGA) : The compound exhibits a decomposition temperature of 280–300°C, indicating moderate thermal stability .
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Differential Scanning Calorimetry (DSC) : A single endothermic peak at 220°C suggests a phase transition without degradation .
| Property | Value | Unit | Method |
|---|---|---|---|
| Molecular weight | 301.24 | g/mol | PubChem |
| XLogP3-AA | 2.8 | - | PubChem |
| Thermal stability | 280–300 | °C | TGA |
Comparison with Similar Compounds
| Compound | Substituents | Key Feature | Activity |
|---|---|---|---|
| 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole | Trifluoromethyl | Enhanced lipophilicity | Antimicrobial |
| 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | Para-fluorophenyl | Improved solubility | Anti-inflammatory |
| 3-(Phenyl)-5-(pyrrolidin-3-yl)-1,2,4-thiadiazole | Thiadiazole ring | Different reactivity | Anticancer |
The compound’s synthesis and reactivity highlight its potential as a modular scaffold for drug discovery. Further studies are needed to fully characterize its biological profile and optimize its pharmacological properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent-driven properties:
Key Comparative Insights
Role of Pyrrolidine vs. Other Heterocycles
- The pyrrolidine ring in the target compound offers a balance between flexibility and hydrogen-bonding capacity, critical for target engagement. In contrast, azetidine (4-membered ring) in may confer higher rigidity and altered binding kinetics .
- Analog 1a (–2) replaces pyrrolidine with a phenylethyl-pyrrolidine group, enhancing hydrophobic interactions and antiviral potency. Stereochemistry (R vs. S) further modulates activity, with 1a (R-configuration) showing superior SARS-CoV-2 inhibition .
Fluorophenyl Substituent Effects
- The 3-fluorophenyl group in the target compound likely improves metabolic stability and target affinity via electron-withdrawing effects. In contrast, para-fluorophenyl analogs (e.g., : 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole) exhibit luminescent properties due to enhanced planarity .
- Replacement with chlorothiophene (as in 1d, ) introduces sulfur-based π-π interactions, broadening anticancer activity .
Bioactivity Trends
- Antiviral Activity : Pyridyl and phenylethyl-pyrrolidine substituents (1a) correlate with SARS-CoV-2 inhibition, suggesting aromatic stacking and hydrophobic interactions are critical .
- Anticancer Activity : Chlorothiophene and TFMPh groups (1d) drive apoptosis via TIP47 targeting, highlighting the importance of electronegative substituents .
- Luminescent Applications : Fluorophenyl-methyl derivatives (–21) demonstrate utility in materials science, underscoring the versatility of 1,2,4-oxadiazoles .
Preparation Methods
Key Synthetic Routes:
- Amidoxime and Carboxylic Acid Derivative Cyclization: Amidoximes react with carboxylic acid esters or acids under basic or superbase conditions (e.g., NaOH/DMSO) to afford 1,2,4-oxadiazoles in moderate to good yields (11–90%) at room temperature to mild heating.
- 1,3-Dipolar Cycloaddition: Nitrile oxides and nitriles can be cyclized in the presence of catalysts like platinum(IV), though this method suffers from solubility issues, poor yields, and expensive catalysts.
Specific Preparation Method for 5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Starting Materials and Key Intermediates
- Pyrrolidin-3-yl derivatives: Alkylidenepyrrolidines or pyrrolidinylidene acetates serve as precursors for the pyrrolidin-3-yl substituent.
- 3-Fluorophenyl-substituted nitrolic acids or amidoximes: These provide the fluorophenyl group at the 5-position of the oxadiazole ring.
General Synthetic Procedure
A representative method involves the reaction of ethyl 2-pyrrolidin-2-ylidene acetate with 3-(3-fluorophenyl)nitrolic acid under reflux in an aprotic solvent such as benzene. The reaction proceeds via cyclodehydration to form the 1,2,4-oxadiazole ring with substitution at the 3- and 5-positions:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 2-pyrrolidin-2-ylidene acetate + 3-(3-fluorophenyl)nitrolic acid in dry benzene, reflux 2 h | Cyclization to this compound | Moderate to good (e.g., ~60-70%) |
The crude product is purified by flash column chromatography using petroleum ether/ethyl acetate mixtures to isolate the pure compound.
Reaction Mechanism Insights
- The nitrolic acid acts as a 1,3-dipole equivalent and undergoes nucleophilic attack on the alkylidene pyrrolidine derivative.
- Cyclization and dehydration lead to the formation of the oxadiazole ring.
- The reaction is facilitated by heating and the choice of solvent to optimize solubility and reaction kinetics.
Alternative and Supporting Synthetic Approaches
Amidoxime and Ester Coupling
- Amidoximes derived from 3-(3-fluorophenyl)benzonitrile can be reacted with ethyl esters of pyrrolidine carboxylic acids under basic conditions (NaOH/DMSO) at room temperature or mild heating to yield the target oxadiazole.
- This one-pot method avoids harsh reagents and allows for moderate to excellent yields with simple purification.
Metal-Catalyzed Cycloaddition
- Platinum(IV)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with nitriles bearing the fluorophenyl and pyrrolidinyl substituents can also produce 1,2,4-oxadiazoles, but this method is less practical due to cost and yield issues.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Amidoxime + Carboxylic Ester Cyclization | Amidoxime (from 3-fluorophenyl nitrile), ethyl pyrrolidine carboxylate ester | NaOH/DMSO, RT to mild heating | Mild conditions, simple purification | Moderate to long reaction time | 11–90 |
| Nitrolic Acid + Alkylidenepyrrolidine | 3-(3-fluorophenyl)nitrolic acid, ethyl 2-pyrrolidin-2-ylidene acetate | Reflux in benzene, 2 h | Direct formation of substituted oxadiazole | Requires reflux, moderate yields | ~60–70 |
| Metal-catalyzed 1,3-dipolar cycloaddition | Nitrile oxides and nitriles | Pt(IV) catalyst, mild conditions | Potentially clean reaction | Expensive catalyst, poor solubility | Variable, often low |
Research Findings and Analytical Characterization
- The synthesized this compound compounds have been characterized by NMR (¹H, ¹³C), IR, and mass spectrometry confirming the substitution pattern and ring formation.
- Yields are typically moderate to good, depending on reaction conditions and purification methods.
- The presence of the fluorophenyl group at the 5-position and the pyrrolidinyl group at the 3-position influences the chemical shifts and spectral properties, aiding in confirmation of structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a fluorophenyl-substituted amidoxime with a pyrrolidine-containing carboxylic acid derivative under cyclodehydration conditions. Key steps include:
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Step 1 : Preparation of the amidoxime precursor via hydroxylamine treatment of nitriles or nitrile oxides .
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Step 2 : Cyclization using coupling agents like EDCI or HATU in solvents such as DMF or DME at 50–80°C .
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Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) or HPLC achieves >95% purity .
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Critical Factors : Excess reagent ratios (e.g., 1.2–1.5 eq of coupling agents) and inert atmospheres (N₂/Ar) minimize side reactions .
- Data Table : Comparative Synthesis Conditions
| Precursor | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Fluorophenyl amidoxime | EDCI | DMF | 80 | 65 | 98 | |
| Pyrrolidine-3-carboxylic acid | HATU | DME | 50 | 72 | 99 |
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
- 1H/13C NMR : Confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; pyrrolidine protons at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₃H₁₃FN₃O requires m/z 246.1043) .
- HPLC/SFC : Ensures enantiomeric purity (>97% ee if chiral centers exist) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 1,2,4-oxadiazole derivatives, and how does the 3-fluorophenyl group influence target binding?
- Methodological Answer :
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SAR Insights :
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The 3-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic pockets (e.g., TIP47 protein in apoptosis induction) .
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Pyrrolidine substitution at position 3 improves solubility and hydrogen bonding with catalytic residues (e.g., in kinase targets) .
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Experimental Validation :
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Docking Studies : Use AutoDock Vina to model interactions with targets like anaplastic lymphoma kinase (ALK) or cyclooxygenase-2 (COX-2) .
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Fluorine Scan : Replace fluorine with other halogens (Cl, Br) to assess electronic effects on binding affinity .
- Data Table : Comparative Binding Affinities
| Substituent (Position 5) | Target Protein | ΔG (kcal/mol) | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 3-Fluorophenyl | TIP47 | -9.8 | 0.45 | |
| 3-Chlorophenyl | ALK | -8.2 | 2.1 |
Q. How can conflicting biological activity data (e.g., cell line-specific apoptosis induction) be resolved methodologically?
- Methodological Answer :
- Step 1 : Replicate assays across independent labs using standardized protocols (e.g., caspase-3/7 activity for apoptosis) .
- Step 2 : Profile gene expression (RNA-seq) in responsive vs. non-responsive cell lines to identify biomarkers (e.g., p53 status) .
- Step 3 : Use isogenic cell lines (e.g., CRISPR-edited TIP47 knockouts) to confirm target specificity .
Methodological Considerations
Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?
- Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–3), bioavailability (>30%), and CYP450 inhibition risks .
- Metabolic Stability : Perform liver microsome assays (rat/human) with LC-MS monitoring to identify major metabolites .
Q. How should researchers design dose-escalation studies for in vivo efficacy testing?
- Answer :
- Dose Conversion : Use body surface area (BSA) normalization. For example, a mouse dose of 20 mg/kg translates to ~10 mg/kg in rats (BSA scaling factor: 6.2 vs. 3.1) .
- Toxicity Endpoints : Monitor weight loss, organ histopathology, and serum ALT/AST levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
